molecular formula C12H10O3 B1331173 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 57803-07-3

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1331173
CAS No.: 57803-07-3
M. Wt: 202.21 g/mol
InChI Key: XDRXIOAFMFRNOJ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, also known as DMCC, is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in various fields. DMCC is a yellow crystalline substance that belongs to the family of coumarin derivatives.

Scientific Research Applications

Heterocycle Synthesis

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is involved in the synthesis of various heterocycles. Studies have shown its reactivity under alkaline conditions with amidine-type compounds and hydrazine derivatives, leading to a variety of condensation products. These reactions are significant in the field of organic chemistry for the creation of complex molecular structures (Petersen & Heitzer, 1976).

Transformations in Organic Synthesis

The compound has been studied for its transformation in the presence of pentacarbonyliron and HMPA in benzene and toluene. Research in this area has proposed mechanisms for these transformations and contributed to understanding the structure and reactivity of 4-oxo-4H-chromene-3-carbaldehyde derivatives (Ambartsumyan et al., 2012).

Biological Activity Assessment

Research into the biological activity of derivatives of this compound has shown promising results. Compounds derived from this chemical have exhibited remarkable antimicrobial activity against different classes of bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (El Azab, Youssef & Amin, 2014).

Green Chemistry Applications

The compound is also used in green chemistry applications. For instance, an efficient synthesis using Knoevenagel condensation with Meldrum's acid in the presence of ionic liquids has been reported. This method offers advantages like simple procedures, mild conditions, and excellent yields, emphasizing its role in sustainable chemical processes (Shelke et al., 2009).

Schiff Bases Synthesis

Schiff bases synthesized from derivatives of 4-oxo-4H-chromene-3-carbaldehyde, such as 3-hydroxy-6-oxo-6H-benzo[c]chromene-4-carbaldehyde, have been studied. These bases exhibit tautomeric equilibrium, which is of interest in organic and pharmaceutical chemistry due to their potential biological activities [(Minkin et al., 2013)](https://consensus.app/papers/benzoidquinoid-tautomerism-schiff-bases-analogs-minkin/77bf3241e9a85cebb1cc17876fa14fca/?utm_source=chatgpt).

Photophysical Properties

The photophysical properties of compounds derived from 4-oxo-4H-chromene-3-carbaldehyde have also been a subject of interest. Studies have explored photochemical synthesis methods leading to derivatives like 4H-thieno[3,2-c]chromene-2-carbaldehydes, which can be used as covert marking pigments. This research contributes to the development of materials with unique optical properties (Ulyankin et al., 2021).

Antibacterial Properties

Newly synthesized derivatives of 4‐pyrimido‐2‐oxo‐2H‐chromen‐3‐carbaldehydes have shown notable antibacterial properties. These compounds have demonstrated the ability to inhibit the growth of various bacterial strains, highlighting their potential in developing new antibacterial agents (Govori-Odai, Spahiu & Haziri, 2007).

Antifungal Agents

Research into antifungal agents derived from 4-oxo-4H-chromene-3-carbaldehydes has led to the development of new compounds with potential antifungal activity. These studies include the synthesis and characterization of these derivatives, contributing to the field of medicinal chemistry (El-Shaaer et al., 2011).

Anticancer Activity

Compounds synthesized from oxo-chromene-6-carbaldehyde derivatives have shown interesting cytotoxic activities against breast and colon human tumor cell lines, indicating their potential in anticancer drug development (Saleh, 2012).

Future Directions

The compound and its derivatives have shown potential in various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and antituberculosis . This suggests that “6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde” and its derivatives could be further explored for their promising biological activities.

Mechanism of Action

Target of Action

The primary target of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is human monoamine oxidase-B (hMAO-B) . This enzyme plays a crucial role in the oxidative deamination of many biologically significant monoamines, and its inhibition is associated with the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Mode of Action

The compound interacts with hMAO-B, inhibiting its activity . The docking results suggest that these chromone carboxamides show positive interactions with hMAO-B and repulsive interactions with hMAO-A, affirming its selectivity towards MAO-B .

Biochemical Pathways

The inhibition of hMAO-B affects the metabolism of dopamine and beta phenyl ethyl amines, which are primarily metabolized by MAO-B . This can lead to an increase in the levels of these monoamines in the brain, potentially alleviating symptoms of neurodegenerative diseases.

Pharmacokinetics

The compound’s molecular weight (20221 g/mol) suggests it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of hMAO-B by this compound can lead to an increase in the levels of dopamine and beta phenyl ethyl amines in the brain . This could potentially alleviate symptoms of neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been reported to be carried out under environmentally friendly conditions . .

Properties

IUPAC Name

6,7-dimethyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRXIOAFMFRNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333491
Record name 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57803-07-3
Record name 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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